H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH is a synthetic peptide compound that consists of a sequence of amino acids. The structure includes a methionine residue modified with a peroxy group (denoted as Met(O2)), followed by glutamic acid (Glu), histidine (His), phenylalanine (Phe), D-lysine (D-Lys), and another phenylalanine residue. This compound is notable for its unique sequence and modifications, which can impart specific biological properties and functionalities.
The synthesis of H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH typically involves peptide coupling reactions, where the carboxyl group of one amino acid reacts with the amino group of another to form a peptide bond. Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid, facilitating the formation of amide bonds. The introduction of the peroxy group on methionine can involve oxidation reactions, often requiring specific oxidizing agents to achieve the desired modification without degrading the peptide backbone .
Peptides like H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH can exhibit various biological activities, including antimicrobial, anti-inflammatory, and immunomodulatory effects. The presence of charged residues such as glutamic acid and lysine may enhance interactions with biological membranes or proteins, affecting their bioavailability and activity. Additionally, the histidine residue can play a crucial role in enzyme catalysis and metal ion binding due to its ability to participate in proton transfer reactions .
The synthesis of H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH can be achieved through several methods:
Each method has its advantages and limitations concerning yield, purity, and scalability .
H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH has potential applications in various fields:
Studies on H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH may focus on its interactions with proteins or membranes. Electrostatic interactions between charged residues can significantly influence binding affinity and specificity. For example, histidine's ability to participate in protonation-deprotonation cycles is crucial in mediating interactions with enzymes or receptors . Additionally, understanding how modifications like the peroxy group affect these interactions can provide insights into the compound's functionality.
Several compounds share structural similarities with H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH. Here are some comparable peptides:
Compound Name | Structure Similarities | Unique Features |
---|---|---|
H-Gly-Ala-Leu | Shorter chain | Lacks charged residues |
H-Lys-Glu-His | Similar amino acids | Contains additional lysine |
H-Met-Glu-Phe | Similar core structure | No oxidation on methionine |
H-Asp-Gly-Cys | Contains acidic residues | Cysteine introduces thiol functionality |
These compounds highlight the uniqueness of H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH due to its specific sequence and modifications that could influence its biological activity and interaction profile .
H-Met(O₂)-Glu-His-Phe-D-Lys-Phe-OH is a synthetic peptide with a complex IUPAC name: (4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-(methylsulfonyl)butanoyl]amino]-5-oxopentanoic acid. This nomenclature reflects its stereochemical configuration, peptide backbone, and functional group modifications.
The structure comprises a hexapeptide sequence:
Met(O₂)-Glu-His-Phe-D-Lys-Phe
Key structural features include:
The SMILES notation is:CS(=O)(=O)CCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)O)
.
This compound is a structural analogue of adrenocorticotropic hormone (ACTH), specifically derived from the ACTH(4-9) fragment. Modifications include:
Parameter | Value | Source |
---|---|---|
CAS Number | 50913-82-1 | |
Molecular Formula | C₄₀H₅₅N₉O₁₁S | |
Molecular Weight | 870.0 g/mol |
The molecular formula aligns with the peptide sequence:
Discrepancies in some sources (e.g., C₃₄H₅₁N₉O₁₁S) likely reflect errors in documentation. PubChem and chemical databases confirm the correct formula.
Solid-Phase Peptide Synthesis represents the cornerstone methodology for producing H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH with high efficiency and purity [1] [2]. The Fluorenylmethoxycarbonyl strategy has emerged as the preferred approach due to its mild deprotection conditions and orthogonal protecting group compatibility [3] [4].
The synthesis employs a stepwise coupling approach wherein amino acids are sequentially added from the carbon-terminal phenylalanine residue [5]. Wang resin serves as the primary solid support, offering excellent compatibility with Fluorenylmethoxycarbonyl chemistry and providing peptides with free carboxylic acid termini upon cleavage [6] [7]. The resin loading typically ranges from 0.7 to 1.2 millimoles per gram, ensuring optimal reaction efficiency while minimizing steric hindrance [8].
Coupling reactions utilize 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate or 1H-Benzotriazolium 1-[bis(dimethyl-amino)methylene]-5-chloro-hexafluorophosphate as primary activating agents [9] [10]. These reagents demonstrate superior reactivity with minimal racemization, particularly crucial for the incorporation of histidine and the non-natural D-lysine residue [11]. Diisopropylethylamine serves as the base, maintaining optimal reaction conditions while preventing unwanted side reactions [12].
Deprotection cycles employ 20% piperidine in N,N-dimethylformamide, with reaction times optimized to 3 minutes or less to minimize aspartimide formation and other side reactions [4] [13]. The Kaiser test provides reliable monitoring of coupling completion, particularly important for detecting incomplete reactions that could compromise final product purity [14].
Temperature control maintains reactions at ambient conditions (20-25°C) to prevent thermal degradation of sensitive residues while ensuring adequate reaction rates [15]. Microwave-assisted synthesis has shown promise for accelerating coupling reactions, though careful optimization is required to prevent resin degradation [16].
The synthesis protocol incorporates double coupling procedures for sterically hindered residues, particularly the D-lysine incorporation step [1]. Capping reactions using acetic anhydride eliminate unreacted amino groups, preventing the formation of deletion sequences that complicate purification [14].
Methionine sulfoxide incorporation represents a critical aspect of synthesizing H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH, requiring precise control to achieve the desired oxidation state [17] [18]. The sulfoxide functionality significantly alters the peptide's physicochemical properties, enhancing solubility and modifying biological activity [19].
Preventive strategies utilize Fluorenylmethoxycarbonyl-methionine-D,L-sulfoxide as a protected building block, ensuring uniform oxidation state throughout the synthesis [20]. This approach eliminates variability associated with post-synthesis oxidation and provides superior control over the final product composition [17]. The sulfoxide-protected amino acid demonstrates excellent coupling efficiency with standard activating reagents, requiring minimal protocol modifications [21].
Controlled oxidation methods employ hydrogen peroxide in the presence of copper(II) catalysts to achieve selective methionine oxidation [22] [23]. Optimal conditions utilize 0.1 molar hydrogen peroxide concentrations with catalytic copper(II) amounts, achieving 85-92% conversion efficiency within 15-30 minutes [23]. pH control proves critical, with optimal oxidation occurring at pH 7 or below to minimize side reactions with other amino acid residues [24].
Alternative oxidation approaches utilize dimethyl sulfoxide in hydrochloric acid solutions, providing quantitative methionine oxidation under controlled conditions [23]. This method demonstrates excellent selectivity, with reaction kinetics following pseudo-first-order behavior (rate constant = 0.23 ± 0.015 M⁻¹ min⁻¹ at 22°C) [23]. Reaction monitoring employs High-Performance Liquid Chromatography analysis to assess conversion progress and optimize reaction conditions [25].
Post-synthesis oxidation offers flexibility for converting methionine-containing peptides to their sulfoxide analogs [18]. Dimethyl sulfoxide treatment in acidic conditions (1.0 M hydrochloric acid, 0.1 M dimethyl sulfoxide) achieves 90-95% conversion efficiency over 4-6 hours [23]. This approach proves particularly valuable when multiple peptide analogs are required for structure-activity relationship studies [26].
Reduction protocols enable reversible conversion of methionine sulfoxide back to methionine when required [27] [28]. Dimethyl sulfide treatment in hydrochloric acid solutions provides quantitative reduction within 4 minutes at room temperature under anhydrous conditions [23]. N-methylmercaptoacetamide offers an alternative reduction method with excellent efficiency for peptide applications [29].
Scavenger selection proves crucial for preventing unwanted oxidation during synthesis and cleavage procedures [30]. Triisopropylsilane and 1,2-ethanedithiol effectively prevent methionine oxidation during trifluoroacetic acid cleavage, while trimethylsilyl chloride addition further enhances protection [31]. Reagent H (trifluoroacetic acid/phenol/thioanisole/1,2-ethanedithiol/water/dimethyl sulfide/ammonium iodide) provides comprehensive protection against oxidative side reactions [31].
Chromatographic purification of H-Met(O2)-Glu-His-Phe-D-Lys-Phe-OH presents unique challenges due to the peptide's amphiphilic nature and the presence of multiple ionizable groups [32] [33]. The methionine sulfoxide residue significantly alters retention behavior compared to the reduced analog, requiring specialized purification strategies [17].
Reverse-Phase High-Performance Liquid Chromatography serves as the primary purification method, utilizing C18 stationary phases with 300 Ångström pore sizes optimized for peptide separations [32] [34]. Mobile phase composition employs acetonitrile-water gradients with 0.1% trifluoroacetic acid as the ion-pairing agent, providing optimal peak shape and resolution [35]. Gradient optimization typically employs shallow profiles (5-95% acetonitrile over 15-30 minutes) to achieve baseline resolution of closely related impurities [33].
Column temperature control proves critical for reproducible separations, with optimal performance achieved at 40-50°C to enhance mass transfer and improve peak symmetry [36]. Flow rate optimization balances resolution requirements with analysis time, typically employing 1.0-1.5 milliliters per minute for analytical separations and proportionally scaled for preparative applications [37].
Alternative chromatographic modes provide complementary selectivity for challenging separations [32]. Ion-exchange chromatography exploits charge differences between the target peptide and related impurities, particularly effective for removing deletion sequences and side products [37]. Strong cation-exchange resins with ammonium acetate gradients provide excellent resolution for basic peptides containing multiple lysine residues [38].
Size-exclusion chromatography offers valuable orthogonal selectivity, particularly useful for removing aggregated species and high molecular weight impurities [32]. Mixed-mode chromatography combining Hydrophilic Interaction Liquid Chromatography with ion-exchange mechanisms provides unique selectivity patterns not achievable with single-mode separations [39].
Method development strategies employ systematic optimization of critical parameters to achieve target purification goals [40]. Mobile phase pH significantly affects retention and selectivity, with acidic conditions (pH 2-3) generally providing optimal performance for peptides containing basic residues [36]. Buffer selection influences peak shape and resolution, with trifluoroacetic acid preferred for analytical separations and acetic acid for preparative applications to facilitate product isolation [41].
Mass-directed purification enables automated fraction collection based on mass spectrometric identification, significantly improving purification efficiency and reducing manual processing requirements [33] [42]. Detection optimization combines ultraviolet absorption at 214 nanometers with mass spectrometric monitoring to ensure comprehensive impurity detection and product verification [40].
Scale-up considerations require careful attention to column loading, flow rates, and gradient profiles to maintain separation performance [37]. Preparative columns with larger diameters and longer lengths provide increased capacity while preserving resolution, typically employing loading factors of 20-50 grams of crude peptide per kilogram of stationary phase [37].
Purification challenges include the separation of diastereomeric impurities arising from methionine sulfoxide formation, requiring high-resolution conditions and extended gradient profiles [17]. Product stability during purification requires pH control and temperature management to prevent degradation and secondary oxidation [25].